2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C21H18ClN5O2, with a molecular weight of approximately 439.9 g/mol. The presence of functional groups such as acetamide and chlorophenyl enhances its potential pharmacological properties, making it a subject of interest in scientific research.
The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide can be represented using various chemical notation systems:
CCC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
XABQLHJMIPNNOU-UHFFFAOYSA-N
The structure features a pyrazolo[3,4-d]pyrimidine core linked to a chlorophenyl group and an ethylphenylacetamide moiety. This arrangement contributes to its potential biological activity.
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is primarily associated with its potential role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 plays a crucial role in cell cycle regulation, and inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity through the modulation of key signaling pathways involved in cell proliferation and survival.
The physical and chemical properties of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide include:
These properties are essential for understanding the compound's behavior in various environments and its stability during storage and handling.
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5